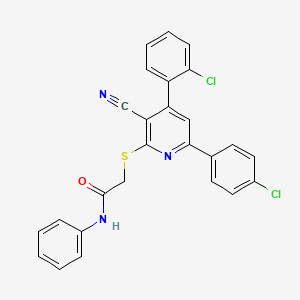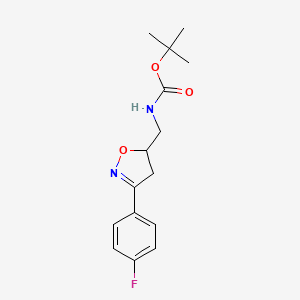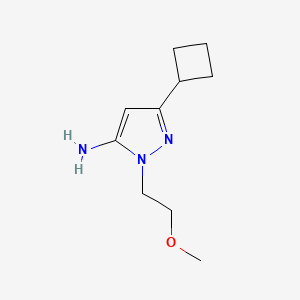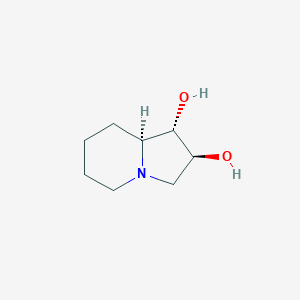![molecular formula C7H5Br2NO2 B11785412 4,6-Dibromobenzo[d][1,3]dioxol-5-amine](/img/structure/B11785412.png)
4,6-Dibromobenzo[d][1,3]dioxol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dibromobenzo[d][1,3]dioxol-5-amine is an organic compound with the molecular formula C7H5Br2NO2 It is a derivative of benzo[d][1,3]dioxole, featuring two bromine atoms at the 4 and 6 positions and an amine group at the 5 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromobenzo[d][1,3]dioxol-5-amine typically involves the bromination of benzo[d][1,3]dioxole derivatives. One common method is the bromination of 5-amino-1,3-benzodioxole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve similar bromination reactions with optimized conditions for yield and purity. Industrial processes may also incorporate continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dibromobenzo[d][1,3]dioxol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The amine group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Coupling Reactions: Palladium catalysts and boronic acids or stannanes.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the bromine atoms.
Oxidation Products: Nitro derivatives.
Reduction Products: Alkylamines.
Coupling Products: Complex aromatic compounds with extended conjugation.
Aplicaciones Científicas De Investigación
4,6-Dibromobenzo[d][1,3]dioxol-5-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing bioactive molecules with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It is employed in the design of molecular probes and sensors for detecting biological analytes.
Synthetic Chemistry: The compound is a versatile intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4,6-Dibromobenzo[d][1,3]dioxol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms and amine group can form hydrogen bonds and other interactions with target molecules, influencing their function. In materials science, the compound’s electronic properties are exploited to create conductive or luminescent materials.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dibromobenzo[d][1,3]dioxole: Similar structure but lacks the amine group.
4,6-Dichlorobenzo[d][1,3]dioxol-5-amine: Chlorine atoms instead of bromine.
5-Amino-1,3-benzodioxole: Lacks the bromine atoms.
Uniqueness
4,6-Dibromobenzo[d][1,3]dioxol-5-amine is unique due to the presence of both bromine atoms and an amine group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions with various targets.
Propiedades
Fórmula molecular |
C7H5Br2NO2 |
|---|---|
Peso molecular |
294.93 g/mol |
Nombre IUPAC |
4,6-dibromo-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C7H5Br2NO2/c8-3-1-4-7(12-2-11-4)5(9)6(3)10/h1H,2,10H2 |
Clave InChI |
HRQZHDBTBCKGFT-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=CC(=C(C(=C2O1)Br)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11785330.png)



![Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B11785337.png)



![2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole](/img/structure/B11785356.png)


![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11785386.png)

![2-(5-Chloro-7-methoxybenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B11785402.png)
